

# The Prognostic Value of Ribosomal Protein S2 (RPS2) in Cancer: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Prognostic Significance of RPS2 and Other Ribosomal Proteins in Various Cancers, Supported by Experimental Data.

The ribosome, a complex molecular machine responsible for protein synthesis, has long been

considered a house-keeping machinery essential for cell growth and proliferation. Consequently, the role of its constituent ribosomal proteins (RPs) in diseases like cancer was historically viewed as passive. However, a growing body of evidence has illuminated the extraribosomal functions of many RPs, revealing their active roles in crucial cellular processes such as cell cycle control, DNA repair, and apoptosis. This has led to the recognition of RPs as potential prognostic biomarkers and therapeutic targets in oncology. This guide provides a comparative analysis of the prognostic value of Ribosomal Protein S2 (RPS2) against other key

ribosomal proteins across a spectrum of human cancers, supported by quantitative data from

# Comparative Prognostic Value of RPS2 and Other Ribosomal Proteins

The prognostic significance of ribosomal protein expression can vary considerably across different cancer types. To provide a clear comparison, we have compiled survival analysis data from The Cancer Genome Atlas (TCGA) for RPS2 and four other frequently studied ribosomal proteins—RPL5, RPL11, RPS6, and RPS15A—across six common cancer types. The following table summarizes the Hazard Ratios (HR) for overall survival, where an HR greater than 1

large-scale cancer genomics studies.







indicates that high expression of the gene is associated with a poorer prognosis, and an HR less than 1 suggests a more favorable outcome.



| Gene                                              | Cancer Type                      | Hazard Ratio<br>(HR) | p-value                          | Prognostic<br>Implication of<br>High<br>Expression |
|---------------------------------------------------|----------------------------------|----------------------|----------------------------------|----------------------------------------------------|
| RPS2                                              | Lung<br>Adenocarcinoma<br>(LUAD) | 1.1                  | 0.23                             | Unfavorable (Not<br>Significant)                   |
| Breast Cancer<br>(BRCA)                           | 1.1                              | 0.17                 | Unfavorable (Not<br>Significant) |                                                    |
| Colon<br>Adenocarcinoma<br>(COAD)                 | 1.3                              | 0.041                | Unfavorable                      | _                                                  |
| Prostate<br>Adenocarcinoma<br>(PRAD)              | 1.4                              | 0.11                 | Unfavorable (Not<br>Significant) | _                                                  |
| Liver Hepatocellular Carcinoma (LIHC)             | 1.5                              | 0.0016               | Unfavorable                      | _                                                  |
| Kidney Renal<br>Clear Cell<br>Carcinoma<br>(KIRC) | 1.4                              | 0.0019               | Unfavorable                      | _                                                  |
| RPL5                                              | Lung<br>Adenocarcinoma<br>(LUAD) | 0.82                 | 0.063                            | Favorable (Not<br>Significant)                     |
| Breast Cancer<br>(BRCA)                           | 0.81                             | 0.0053               | Favorable                        | _                                                  |
| Colon<br>Adenocarcinoma<br>(COAD)                 | 0.83                             | 0.18                 | Favorable (Not<br>Significant)   | <del>-</del>                                       |



| Prostate Adenocarcinoma (PRAD)                    | 0.91                             | 0.58  | Favorable (Not<br>Significant) | -                                |
|---------------------------------------------------|----------------------------------|-------|--------------------------------|----------------------------------|
| Liver Hepatocellular Carcinoma (LIHC)             | 0.77                             | 0.033 | Favorable                      | _                                |
| Kidney Renal<br>Clear Cell<br>Carcinoma<br>(KIRC) | 0.78                             | 0.019 | Favorable                      | _                                |
| RPL11                                             | Lung<br>Adenocarcinoma<br>(LUAD) | 0.79  | 0.027                          | Favorable                        |
| Breast Cancer<br>(BRCA)                           | 0.84                             | 0.016 | Favorable                      |                                  |
| Colon<br>Adenocarcinoma<br>(COAD)                 | 0.82                             | 0.15  | Favorable (Not<br>Significant) | _                                |
| Prostate Adenocarcinoma (PRAD)                    | 0.78                             | 0.13  | Favorable (Not<br>Significant) | -                                |
| Liver Hepatocellular Carcinoma (LIHC)             | 0.8                              | 0.083 | Favorable (Not<br>Significant) |                                  |
| Kidney Renal<br>Clear Cell<br>Carcinoma<br>(KIRC) | 0.85                             | 0.1   | Favorable (Not<br>Significant) | _                                |
| RPS6                                              | Lung<br>Adenocarcinoma           | 1.2   | 0.054                          | Unfavorable (Not<br>Significant) |



(LUAD)

|                                                   | (==, (=)                         |        |                                  |                                  |
|---------------------------------------------------|----------------------------------|--------|----------------------------------|----------------------------------|
| Breast Cancer<br>(BRCA)                           | 1.2                              | 0.014  | Unfavorable                      |                                  |
| Colon<br>Adenocarcinoma<br>(COAD)                 | 1.3                              | 0.046  | Unfavorable                      | _                                |
| Prostate<br>Adenocarcinoma<br>(PRAD)              | 1.2                              | 0.38   | Unfavorable (Not<br>Significant) |                                  |
| Liver Hepatocellular Carcinoma (LIHC)             | 1.3                              | 0.018  | Unfavorable                      |                                  |
| Kidney Renal<br>Clear Cell<br>Carcinoma<br>(KIRC) | 1.2                              | 0.08   | Unfavorable (Not<br>Significant) |                                  |
| RPS15A                                            | Lung<br>Adenocarcinoma<br>(LUAD) | 1.1    | 0.44                             | Unfavorable (Not<br>Significant) |
| Breast Cancer<br>(BRCA)                           | 1.3                              | 0.0011 | Unfavorable                      |                                  |
| Colon<br>Adenocarcinoma<br>(COAD)                 | 1.2                              | 0.15   | Unfavorable (Not<br>Significant) | _                                |
| Prostate<br>Adenocarcinoma<br>(PRAD)              | 1.1                              | 0.61   | Unfavorable (Not<br>Significant) | _                                |
| Liver Hepatocellular Carcinoma (LIHC)             | 1.4                              | 0.0075 | Unfavorable                      | _                                |
|                                                   |                                  |        |                                  |                                  |







Kidney Renal

Clear Cell
Carcinoma

1.2

0.068

Unfavorable (Not Significant)

Data Source: GEPIA2 (Gene Expression Profiling Interactive Analysis) based on TCGA data. High expression is defined as above the median.

This comparative analysis highlights that the prognostic value of RPS2 is context-dependent. High expression of RPS2 is significantly associated with unfavorable overall survival in Colon Adenocarcinoma, Liver Hepatocellular Carcinoma, and Kidney Renal Clear Cell Carcinoma. In contrast, ribosomal proteins like RPL5 and RPL11 often show a correlation with a favorable prognosis in several cancers, underscoring the diverse extra-ribosomal functions of these proteins.

### **Experimental Protocols**

The prognostic significance of ribosomal proteins in cancer is typically investigated through a combination of molecular and bioinformatic techniques. Below are detailed methodologies for key experiments commonly cited in such studies.

## Immunohistochemistry (IHC) for Protein Expression Analysis

This method is used to visualize the abundance and localization of a specific ribosomal protein within tumor tissue sections.

- Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue blocks are sectioned into 4-5 μm slices and mounted on positively charged glass slides.
- Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol solutions to water.
- Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing the slides in a retrieval buffer (e.g., 10 mM sodium citrate, pH 6.0) and heating in a pressure cooker or water bath.



- Blocking: Endogenous peroxidase activity is quenched with a 3% hydrogen peroxide solution. Non-specific antibody binding is blocked by incubating the slides with a blocking serum (e.g., normal goat serum).
- Primary Antibody Incubation: The slides are incubated with a primary antibody specific to the ribosomal protein of interest (e.g., anti-RPS2) at a predetermined optimal dilution, typically overnight at 4°C.
- Secondary Antibody and Detection: A biotinylated secondary antibody is applied, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. The signal is visualized using a chromogen such as 3,3'-diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.
- Counterstaining and Mounting: The slides are counterstained with hematoxylin to visualize cell nuclei, dehydrated, cleared, and mounted with a coverslip.
- Scoring: The staining intensity and the percentage of positively stained tumor cells are scored by a pathologist to generate a semi-quantitative expression score.

## Quantitative Real-Time PCR (qRT-PCR) for mRNA Expression Analysis

This technique is used to measure the relative abundance of the mRNA transcript of a ribosomal protein gene in tumor samples compared to normal tissue.

- RNA Extraction: Total RNA is extracted from fresh-frozen or FFPE tumor and adjacent normal tissues using a commercial RNA extraction kit. The quality and quantity of the extracted RNA are assessed using a spectrophotometer and gel electrophoresis.
- cDNA Synthesis: A fixed amount of total RNA (e.g., 1 μg) is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
- qRT-PCR Reaction: The qRT-PCR reaction is set up in a 96-well plate with a reaction mixture containing the cDNA template, forward and reverse primers specific for the ribosomal protein gene, and a fluorescent DNA-binding dye (e.g., SYBR Green).



- Amplification and Detection: The reaction is run in a real-time PCR thermal cycler. The fluorescence intensity is measured at the end of each amplification cycle.
- Data Analysis: The cycle threshold (Ct) value, which is inversely proportional to the initial
  amount of target mRNA, is determined for each sample. The relative expression of the target
  gene is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH,
  ACTB) used for normalization.

#### **Survival Analysis using TCGA Data**

Bioinformatic analysis of large patient cohorts from databases like The Cancer Genome Atlas (TCGA) is a powerful tool for assessing the prognostic value of gene expression.

- Data Acquisition: RNA-sequencing data (e.g., Fragments Per Kilobase of transcript per Million mapped reads - FPKM or Transcripts Per Million - TPM) and corresponding clinical data, including overall survival time and status, are downloaded from the TCGA data portal.
- Data Preprocessing: The RNA-seq data is normalized, and patients are stratified into high and low expression groups based on the expression level of the ribosomal protein of interest (e.g., using the median expression as a cutoff).
- Kaplan-Meier Analysis: Kaplan-Meier survival curves are generated for the high and low expression groups to visualize the probability of survival over time. The log-rank test is used to determine if there is a statistically significant difference in survival between the two groups.
- Cox Proportional Hazards Regression: A Cox proportional hazards model is used to calculate the Hazard Ratio (HR) and its 95% confidence interval. This analysis can be univariate (only considering the gene expression) or multivariate (adjusting for other clinical variables such as age, sex, and tumor stage).

### Signaling Pathways and Logical Relationships

The extra-ribosomal functions of ribosomal proteins often involve their interaction with key cellular signaling pathways, particularly the p53 tumor suppressor pathway. Perturbations in ribosome biogenesis can lead to the release of certain RPs, which can then bind to and inhibit MDM2, a negative regulator of p53. This leads to the stabilization and activation of p53, resulting in cell cycle arrest or apoptosis.





Click to download full resolution via product page

Ribosomal protein-mediated p53 activation pathway.

The workflow for identifying and validating prognostic biomarkers from large-scale cancer genomics data, such as TCGA, follows a structured pipeline. This process begins with data



acquisition and culminates in clinical validation, providing a robust framework for translational research.





#### Click to download full resolution via product page

Workflow for prognostic biomarker discovery and validation.

• To cite this document: BenchChem. [The Prognostic Value of Ribosomal Protein S2 (RPS2) in Cancer: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610578#how-does-the-prognostic-value-of-rps2-compare-to-other-ribosomal-proteins-in-cancer]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com